molecular formula C16H15NO5 B408883 N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide CAS No. 349415-26-5

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B408883
CAS No.: 349415-26-5
M. Wt: 301.29 g/mol
InChI Key: ZLMRUCRAALLRQM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2,5-Dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity based on various studies, including synthesis methods, biological evaluations, and significant findings.

Chemical Structure and Synthesis

This compound belongs to a class of benzodioxole derivatives known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 2,5-dimethoxyphenyl amine with appropriate benzodioxole precursors under controlled conditions to yield the desired carboxamide structure.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : This compound has shown promising results in inhibiting cancer cell proliferation.
  • Antioxidant Properties : It exhibits significant scavenging activity against free radicals.
  • Anti-inflammatory Effects : Potential mechanisms suggest it may reduce inflammation markers.

Anticancer Activity

Recent research has focused on the anticancer properties of benzodioxole derivatives. In a study evaluating various benzodioxole compounds, those containing the carboxamide moiety demonstrated notable cytotoxic effects against liver cancer cell lines (Hep3B). Specifically:

  • IC50 Values : Compounds 2a and 2b (which include the carboxamide structure) exhibited lower IC50 values (3.94 - 9.12 mM), indicating stronger cytotoxicity compared to other derivatives tested .
  • Mechanism of Action : Compound 2a was found to induce cell cycle arrest at the G2-M phase in Hep3B cells, suggesting a potential mechanism for its anticancer efficacy .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay:

  • DPPH Scavenging Activity : The compound showed effective radical scavenging ability, with results indicating a significant reduction in DPPH concentration . This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of this compound:

CompoundCell LineIC50 (mM)Mechanism
2aHep3B3.94G2-M Phase Arrest
2bHep3B9.12Weak Activity
ControlDOX-Standard Reference

In these studies, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in treated Hep3B cells compared to untreated controls (1625.8 ng/ml vs. 2519.17 ng/ml), highlighting its potential as an anticancer agent .

Properties

CAS No.

349415-26-5

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15NO5/c1-19-11-4-6-13(20-2)12(8-11)17-16(18)10-3-5-14-15(7-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

ZLMRUCRAALLRQM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=C2)OCO3

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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